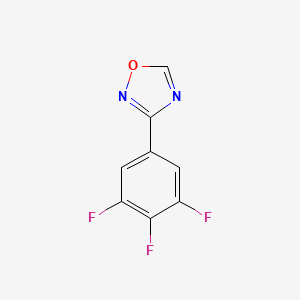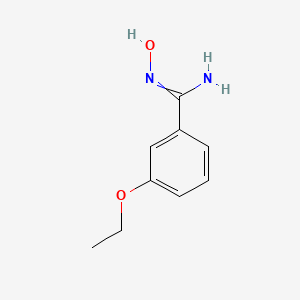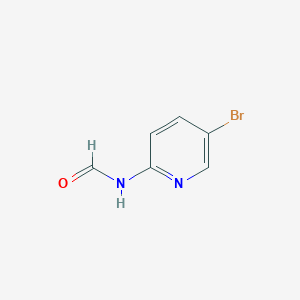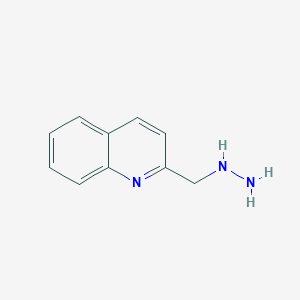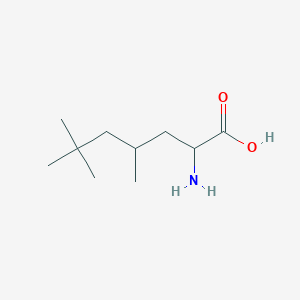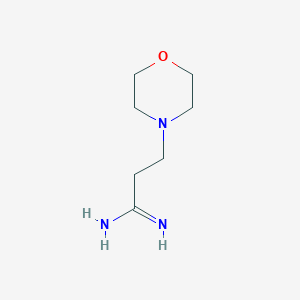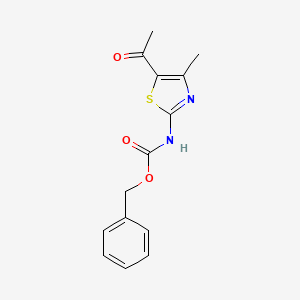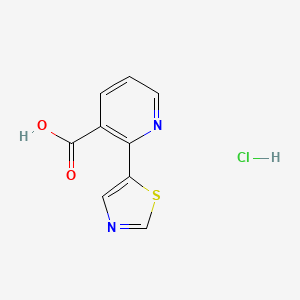
3-Hydroxy-1,3-di(4-pyridyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1,3-bis(pyridin-4-yl)prop-2-en-1-one is a chemical compound known for its unique structure and properties It contains a hydroxy group and two pyridinyl groups attached to a propenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1,3-bis(pyridin-4-yl)prop-2-en-1-one typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with 4-pyridinecarboxylic acid in the presence of a base, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-1,3-bis(pyridin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the propenone backbone can be reduced to form a saturated compound.
Substitution: The pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a saturated alcohol.
Substitution: Formation of substituted pyridinyl derivatives.
Aplicaciones Científicas De Investigación
3-hydroxy-1,3-bis(pyridin-4-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-hydroxy-1,3-bis(pyridin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase), which plays a role in glycolysis. This inhibition reduces glycolytic flux and suppresses glucose uptake, leading to cytostatic effects on transformed cells and suppression of tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one: A similar compound with a different substitution pattern on the pyridinyl groups.
4-hydroxy-3-(pyridin-4-yl)but-2-en-1-one: A compound with a similar backbone but different functional groups.
Uniqueness
3-hydroxy-1,3-bis(pyridin-4-yl)prop-2-en-1-one is unique due to its specific substitution pattern and the presence of both hydroxy and pyridinyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H10N2O2 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
3-hydroxy-1,3-dipyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H10N2O2/c16-12(10-1-5-14-6-2-10)9-13(17)11-3-7-15-8-4-11/h1-9,16H |
Clave InChI |
KEQVTWUWWKYNAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C(=CC(=O)C2=CC=NC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


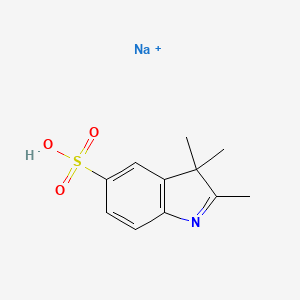
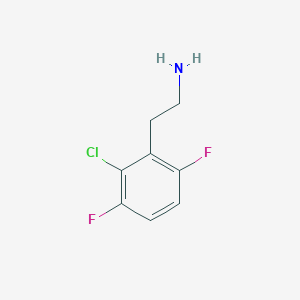
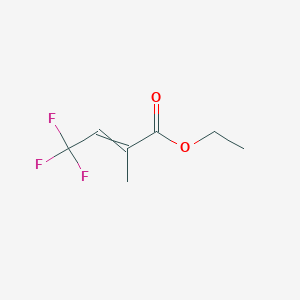
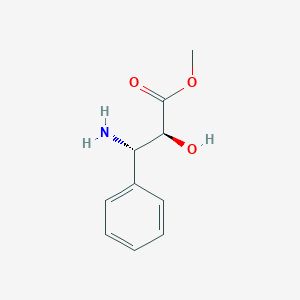
![(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid](/img/structure/B12441112.png)
